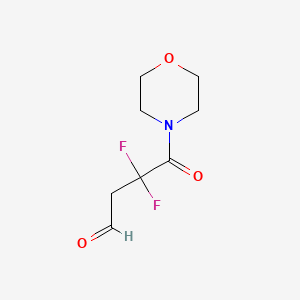
4-Morpholinamine,3,5-dimethyl-,cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This compound is a derivative of morpholine, which is a heterocyclic amine featuring both amine and ether functionalities. The presence of two methyl groups at the 3 and 5 positions of the morpholine ring, along with the cis configuration, imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine.
Methylation: The morpholine undergoes methylation at the 3 and 5 positions. This can be achieved using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Amination: The methylated morpholine is then subjected to amination to introduce the amine group at the 4 position. This can be done using reagents like ammonia (NH3) or amine derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The amine group at the 4 position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Applications De Recherche Scientifique
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methyl groups at the 3 and 5 positions may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholinamine,3,3-dimethyl-(9CI): This compound has methyl groups at the 3 and 3 positions instead of the 3 and 5 positions.
4-Morpholinamine,2,6-dimethyl-(9CI): This compound has methyl groups at the 2 and 6 positions.
Uniqueness
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) is unique due to its specific substitution pattern and cis configuration, which can significantly affect its chemical reactivity and biological activity compared to other dimethyl-substituted morpholine derivatives.
Propriétés
Numéro CAS |
152813-38-2 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.191 |
Nom IUPAC |
(3R,5S)-3,5-dimethylmorpholin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+ |
Clé InChI |
BERKOVZFCSNAEZ-OLQVQODUSA-N |
SMILES |
CC1COCC(N1N)C |
Synonymes |
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)

